Indicaxanthin

説明

特性

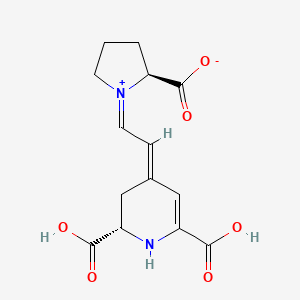

分子式 |

C14H16N2O6 |

|---|---|

分子量 |

308.29 g/mol |

IUPAC名 |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]pyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)/t10-,11-/m0/s1 |

InChIキー |

RJIIQBYZGJSODH-QWRGUYRKSA-N |

SMILES |

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] |

異性体SMILES |

C1C[C@H]([N+](=C/C=C/2\C[C@H](NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] |

正規SMILES |

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] |

同義語 |

indicaxanthin |

製品の起源 |

United States |

科学的研究の応用

Neuroprotective Effects

Indicaxanthin has been shown to have significant neuroprotective properties, particularly in models of neurodegeneration associated with metabolic disorders. Research indicates that it can cross the blood-brain barrier and exert protective effects against oxidative stress and inflammation.

- Case Study : A study evaluated the neuroprotective potential of this compound in a murine model of dysmetabolism-related neurodegeneration. The results demonstrated that this compound treatment reduced neuronal apoptosis and improved cognitive function by modulating redox signaling pathways and reducing inflammatory markers in the brain .

- Mechanism : this compound's ability to downregulate pro-apoptotic genes while upregulating anti-apoptotic genes contributes to its protective effects against neuronal damage induced by high-fat diets .

Anti-inflammatory Properties

This compound exhibits strong anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Research Findings : Studies have shown that this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. This inhibition leads to decreased expression of pro-inflammatory cytokines .

- Application : Its anti-inflammatory properties have implications for managing conditions such as obesity-related inflammation, where it has been found to ameliorate glucose dysmetabolism and improve metabolic health .

Metabolic Regulation

The compound has been linked to improved metabolic health, particularly in managing glucose levels and insulin sensitivity.

- Evidence : this compound has been shown to significantly improve glucose dysmetabolism in animal models. A notable study reported that dietary intake of this compound resulted in a plasma peak concentration that positively influenced glucose metabolism .

- Mechanism : The reducing properties of this compound allow it to modulate redox-dependent signaling pathways involved in glucose metabolism, which is crucial for preventing insulin resistance .

Anti-cancer Potential

Recent studies suggest that this compound may possess anti-cancer properties, particularly through its antiproliferative effects on tumor cells.

- Findings : In vitro studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action against malignancies .

- Applications : Its potential as an adjunct therapy in cancer treatment is being explored, with emphasis on its ability to enhance the efficacy of conventional therapies while reducing side effects .

Summary Table of this compound Applications

準備方法

Aqueous Extraction and Solvent Optimization

The conventional method for obtaining indicaxanthin involves aqueous extraction from the pulp of Opuntia ficus-indica fruits. Fresh fruit homogenates are typically subjected to centrifugation (10,000 × g, 10 min) to remove insoluble debris, followed by cryodesiccation to concentrate the aqueous phase. Spectrophotometric quantification at 482 nm (extinction coefficient: 48 mM⁻¹ cm⁻¹) confirms this compound presence, with yields averaging 0.5–1.2 mg per gram of fresh fruit pulp. Ethanol precipitation (20–40% v/v) enhances purity by removing polysaccharides, though this reduces total yield by 15–20%.

Challenges in Natural Source Extraction

While cost-effective, natural extraction faces limitations:

-

Seasonal variability : Fruit pigment content fluctuates by 30–40% depending on ripeness and cultivation conditions.

-

Co-extraction of interferents : Betacyanins and phenolic compounds necessitate additional purification steps.

-

Scalability issues : Industrial-scale operations require ~50 kg of fruit to produce 1 kg of crude extract.

Biotechnological Production Using Engineered Microbial Systems

Heterologous Expression of 4,5-DOPA-Extradiol Dioxygenase

A breakthrough in this compound synthesis involves cloning the Gluconacetobacter diazotrophicus 4,5-DOPA-extradiol dioxygenase gene into Escherichia coli BL21(DE3). This enzyme converts L-DOPA into betalamic acid, which spontaneously condenses with L-proline to form this compound.

Table 1: Optimized Bioreactor Conditions for Betalamic Acid Production

| Parameter | Optimal Value | Yield Improvement vs. Flask Culture |

|---|---|---|

| Temperature | 28°C | 2.3× |

| IPTG Concentration | 0.4 mM | 1.8× |

| L-DOPA Feeding Rate | 0.8 g/L/h | 3.1× |

| Dissolved Oxygen | 40% | 2.7× |

Condensation Efficiency and Byproduct Control

Post-fermentation, adding 10 mM L-proline to the culture medium achieves 89% conversion of betalamic acid to this compound within 2 h at pH 5.5. However, competing reactions with endogenous amines (e.g., lysine, glutamine) generate undesired betaxanthins, necessitating:

-

pH modulation : Maintaining pH <6.0 favors proline condensation (pKa 10.6).

-

Dialysis purification : Removing small-molecule amines through 3.5 kDa MWCO membranes.

Semi-Synthetic Approaches via Betanin Hydrolysis

Acid-Catalyzed Betalamic Acid Release

This compound can be synthesized through betanin hydrolysis from red beet extracts:

Limitations and Byproduct Formation

This method produces:

-

Cyclo-DOPA derivatives : 15–20% of total products require ion-exchange chromatography removal.

-

Degradation products : Prolonged heating (>90 min) generates 2,3-seco-dopamine (λmax 320 nm), reducing usable yield by 35%.

Advanced Purification Techniques

Multimodal Chromatography

Modern purification pipelines combine:

Table 2: Purification Efficiency Across Steps

| Step | This compound Recovery | Purity Increase |

|---|---|---|

| Crude Extract | 100% | 5–8% |

| Sephadex G-25 | 82% | 35–40% |

| C18 SPE | 74% | 85–90% |

| Preparative HPLC | 68% | >99% |

Data synthesized from Tesoriere et al. (2021) and García-Cayuela et al. (2019).

Membrane-Based Concentration

Tangential flow filtration (30 kDa MWCO) concentrates this compound 10-fold while removing 90% of low-MW contaminants, reducing solvent use by 60% compared to rotary evaporation.

Analytical Quality Control Protocols

Spectrophotometric Quantification

The characteristic λmax of this compound at 482 nm (ε = 48 mM⁻¹ cm⁻¹) enables rapid quantification. However, betaxanthin mixtures require second-derivative spectroscopy to resolve overlapping peaks.

HPLC-DAD-MS Validation

Validated method parameters:

-

Column : Zorbax SB-C18 (4.6×150 mm, 5 μm)

-

Mobile Phase : 0.1% formic acid (A)/acetonitrile (B), gradient 5→95% B in 20 min

Interlaboratory studies show ±2.1% reproducibility for purity assessments.

Comparative Analysis of Production Methods

Table 3: Method Comparison for Industrial Scaling

| Parameter | Natural Extraction | Biotech Synthesis | Semi-Synthesis |

|---|---|---|---|

| Yield (mg/g input) | 0.5–1.2 | 8.7–9.5 | 3.1–4.2 |

| Purity (%) | 85–90 | 92–95 | 75–80 |

| Cost ($/g) | 120–150 | 45–60 | 85–100 |

| Scalability | Limited | High | Moderate |

Data derived from García-Cayuela et al. (2019), Tesoriere et al. (2021), and Butera et al. (2022) .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for extracting and quantifying Indicaxanthin from Opuntia ficus-indica?

- Methodological Answer : Extraction typically involves aqueous methanol or ethanol (60–80%) with sonication or maceration to maximize yield. For quantification, reverse-phase UHPLC coupled with diode array detection (DAD) and mass spectrometry (MS) is recommended. A validated protocol uses a C18 column (e.g., Kinetex®EVO C18) with a mobile phase of MeCN and H2O (both with 0.1% formic acid) at 0.4 mL/min flow rate. Detection is performed in positive SRM mode targeting key fragmentations (309 → 217 Da and 309 → 263 Da) . Smartphone-based colorimetric assays are emerging for rapid quantification but require cross-validation with HPLC .

Q. How does this compound interact with lipid bilayers, and what implications does this have for its bioavailability?

- Methodological Answer : Kinetic studies using DPPC vesicles show this compound partitions into the "palisade domain" of lipid bilayers, a region between hydrophilic headgroups and hydrophobic cores. Binding constants (0.52 ± 0.08 nmol/mg LDL protein) remain consistent across gel-like (37°C) and liquid-crystalline (48°C) bilayer states, suggesting temperature-independent localization. This amphiphilicity enhances its incorporation into lipoproteins and cellular membranes, contributing to its bioavailability .

Q. What experimental models are used to assess this compound’s antioxidant activity?

- Methodological Answer : Common models include:

- Lipid peroxidation assays : Inhibition of AMVN-induced oxidation in methyl linoleate solutions, with stoichiometric factors (~2) comparable to α-tocopherol .

- LDL protection assays : Measurement of lag-phase elongation during copper-induced LDL oxidation. This compound synergizes with vitamin E, delaying its consumption by 40–60% .

- Cellular ROS assays : Fluorometric detection of intracellular ROS in endothelial cells (e.g., HUVEC) using DCFH-DA probes .

Advanced Research Questions

Q. How does this compound modulate NF-κB signaling in inflammatory and cancer models?

- Methodological Answer : In A375 melanoma cells, this compound inhibits IκBα degradation, preventing NF-κB nuclear translocation. Computational studies (induced-fit docking, MM-GBSA) reveal it binds the active form of IKKβ with a free energy of −22.2 ± 4.3 kcal/mol, stabilizing the kinase domain and blocking phosphorylation . In vivo, oral administration (2 µmol/kg) reduces TNF-α-induced ICAM-1 overexpression by 15% in HUVEC and suppresses oxLDL-mediated NF-κB activation in atherosclerosis models .

Q. What computational approaches are used to predict this compound’s physicochemical properties and target interactions?

- Methodological Answer :

- pKa prediction : Marvin and Epik software (empirical methods) and Jaguar (quantum chemical DFT) are used. For betalamic acid (precursor), predicted pKa values (C10: 2.82–3.43; C7: 4.16–5.18) align with experimental data .

- Molecular docking : Binding pose metadynamics (BPMD) and molecular dynamics (MD) simulations identify preferential binding to glutamate receptors (e.g., NMDAR) and IKKβ .

Q. How does this compound cross the blood-brain barrier (BBB), and what are its neuromodulatory effects?

- Methodological Answer : Pharmacokinetic studies in rats show BBB permeability within 1 hour post-administration (2 µmol/kg), peaking at 2.5 hours (20 ± 2.4 ng/brain). Electrophysiological microiontophoresis reveals dose-dependent inhibition (0.085–0.34 ng/neuron) of hippocampal neuronal excitability, likely via NMDAR modulation. This correlates with reduced glutamate-induced excitation in vitro .

Q. What contradictions exist in this compound’s pro- vs. antioxidant effects across experimental systems?

- Methodological Answer : In normal cells, this compound acts as an antioxidant (e.g., reducing oxLDL-induced RONS by 50% at 5–20 µM) . However, in C. elegans, it induces thermogenic responses and HSP expression via mild pro-oxidant activity, highlighting concentration- and context-dependent redox modulation . Discrepancies arise from differences in assay conditions (e.g., pH, radical type) and cellular redox states.

Q. How is this compound evaluated in combo therapy for cancer treatment?

- Methodological Answer : Synergistic effects are tested using Chou-Talalay’s combination index (CI). In HeLa cells, pre-treatment with this compound (IC₃₀) enhances cisplatin sensitivity (CI = 0.45–0.78), attributed to ROS-mediated DNA damage potentiation . In melanoma models, combo regimens targeting NF-κB and MAPK pathways are proposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。